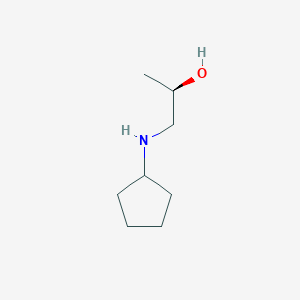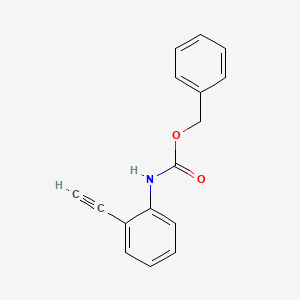
Benzyl (2-ethynylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-ethynylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound features a benzyl group attached to a carbamate moiety, with a 2-ethynylphenyl substituent. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-ethynylphenyl)carbamate typically involves the reaction of benzyl chloroformate with 2-ethynylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5CH2OCOCl+C6H4C≡CHNH2→C6H5CH2OCONHC6H4C≡CH+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted carbamates.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the benzyl group.
Major Products Formed:
Oxidation: Formation of this compound derivatives with carbonyl functionalities.
Reduction: Formation of benzyl (2-ethynylphenyl)amine and benzyl alcohol.
Substitution: Formation of substituted carbamates with various functional groups.
Applications De Recherche Scientifique
Benzyl (2-ethynylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzyl (2-ethynylphenyl)carbamate involves its ability to act as a protecting group for amines. The carbamate moiety can be selectively cleaved under specific conditions, releasing the free amine. This property is exploited in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being protected.
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Similar structure but lacks the ethynyl group, making it less reactive in certain transformations.
t-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group with different deprotection conditions.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group with distinct properties and applications.
Uniqueness: Benzyl (2-ethynylphenyl)carbamate is unique due to the presence of the ethynyl group, which imparts additional reactivity and allows for specific transformations that are not possible with other carbamates. This makes it a valuable tool in organic synthesis and various research applications.
Propriétés
Formule moléculaire |
C16H13NO2 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
benzyl N-(2-ethynylphenyl)carbamate |
InChI |
InChI=1S/C16H13NO2/c1-2-14-10-6-7-11-15(14)17-16(18)19-12-13-8-4-3-5-9-13/h1,3-11H,12H2,(H,17,18) |
Clé InChI |
ZXQRTDFYHNFLTR-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)
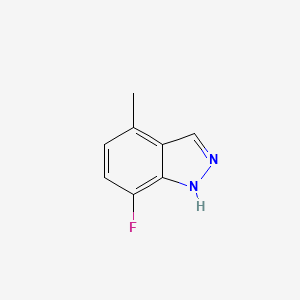

![1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid](/img/structure/B15308418.png)
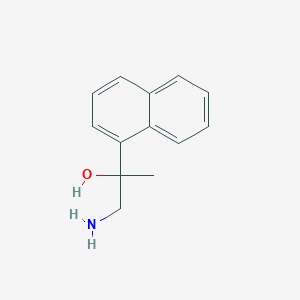
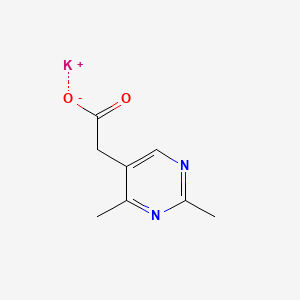
![2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamidehydrochloride](/img/structure/B15308430.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B15308438.png)
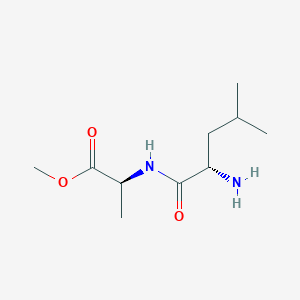
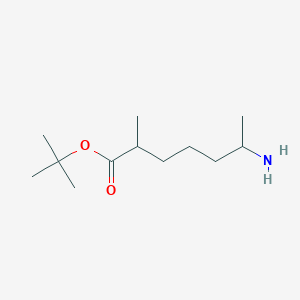
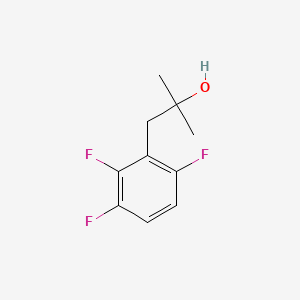

![2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide](/img/structure/B15308469.png)
